molecular formula C17H17NO3S B5886445 methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate

methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate

Cat. No. B5886445
M. Wt: 315.4 g/mol
InChI Key: HKXQQDMHADKKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate, also known as MPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzoate esters and has a molecular formula of C20H19NO3S.

Mechanism of Action

The exact mechanism of action of methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the immune response. Specifically, methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been found to inhibit the activity of the enzyme diacylglycerol kinase, which is involved in the production of second messengers that play a role in immune cell activation.
Biochemical and Physiological Effects:
methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of certain cancer cells, and has been found to have anti-inflammatory effects in animal models. Additionally, methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been found to modulate the activity of immune cells, and has been studied for its potential use in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate in lab experiments is that it is a well-studied compound with a known synthesis method. Additionally, its effects on the immune system and other physiological processes make it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate and its effects on the immune system and other physiological processes. Finally, there is potential for the development of new compounds based on the structure of methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate that may have even more potent effects.

Synthesis Methods

Methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with 3-phenylthiopropanoic acid to form 4-{[3-(phenylthio)propanoyl]amino}benzoic acid, which is then esterified with methanol to form methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been found to have a variety of potential applications in scientific research. It has been studied for its effects on the immune system, as well as its potential as a therapeutic agent for cancer and other diseases. Additionally, methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate has been found to have anti-inflammatory effects, and has been studied for its potential use in treating inflammatory diseases such as arthritis.

properties

IUPAC Name

methyl 4-(3-phenylsulfanylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-17(20)13-7-9-14(10-8-13)18-16(19)11-12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXQQDMHADKKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-(phenylsulfanyl)propanoyl]amino}benzoate

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